molecular formula C4H6N4O6S-2 B129217 5,6-Diamino-2,4-dihydroxypyrimidine sulfate CAS No. 42965-55-9

5,6-Diamino-2,4-dihydroxypyrimidine sulfate

Cat. No.: B129217
CAS No.: 42965-55-9
M. Wt: 238.18 g/mol
InChI Key: IKARJSDZQCSEJX-UHFFFAOYSA-N
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Description

5,6-Diamino-2,4-dihydroxypyrimidine sulfate is a chemical compound with the molecular formula C4H8N4O6S. It is also known as 5,6-diaminouracil sulfate. This compound is a derivative of uracil, a pyrimidine nucleobase found in RNA. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diamino-2,4-dihydroxypyrimidine sulfate typically involves the reaction of uracil derivatives with amines under specific conditions. One common method involves the reaction of 5,6-diaminouracil with sulfuric acid to form the sulfate salt. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as recrystallization and purification to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-2,4-dihydroxypyrimidine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyrimidine ring .

Mechanism of Action

The mechanism of action of 5,6-diamino-2,4-dihydroxypyrimidine sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5,6-diamino-2,4-dihydroxypyrimidine sulfate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural features and reactivity. The presence of both amino and hydroxyl groups on the pyrimidine ring allows for unique chemical interactions and reactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2.H2O4S/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKARJSDZQCSEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63981-35-1
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63981-35-1
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DSSTOX Substance ID

DTXSID90885883
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1)
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Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32014-70-3, 42965-55-9
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32014-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Diamino-2,4-dihydroxypyrimidine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42965-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(5,6-diaminouracil) sulphate
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Record name 5,6-Diaminouracil sulfate
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Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1)
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Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1)
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Record name Bis(5,6-diaminouracil) sulphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate in the research on methylglyoxal and inflammation?

A1: In this study [], this compound is utilized as a derivatizing agent for the detection and quantification of methylglyoxal (MGO). The researchers aimed to investigate if inflammation could lead to increased MGO production. They used this compound to react with MGO in samples from activated macrophage and microglial cells. This reaction forms a product that can be detected and quantified using HPLC (High-Performance Liquid Chromatography). This method allowed the researchers to measure changes in MGO concentration in response to inflammatory stimuli.

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